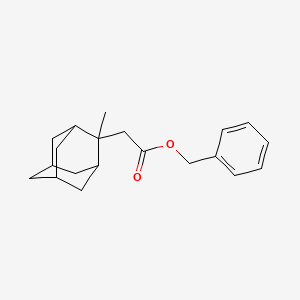

Benzyl 2-(2-methyl-2-adamantyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(2-methyl-2-adamantyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-20(12-19(21)22-13-14-5-3-2-4-6-14)17-8-15-7-16(10-17)11-18(20)9-15/h2-6,15-18H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLFSNKZCPVSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)CC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Benzyl 2 2 Methyl 2 Adamantyl Acetate

Reaction Kinetics and Elucidation of Transition States

The kinetics of forming adamantane (B196018) esters are heavily influenced by the chosen synthetic route and catalytic system. In dual catalytic systems employing a photocatalyst and a hydrogen-atom transfer (HAT) catalyst, a synergistic effect is observed, enhancing reaction rates. For instance, the combination of an iridium-based photocatalyst with an electron-deficient quinuclidine (B89598) HAT catalyst leads to significantly improved yields compared to using either catalyst alone, indicating a cooperative catalytic cycle. chemrxiv.org

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the transition states of related reactions. In asymmetric allylic alkylations, which share mechanistic features with some functionalization pathways, DFT calculations support the hypothesis of a "three-center two-electron" type transition state. wikipedia.org This suggests that the bond-forming and bond-breaking processes can be concerted, avoiding the formation of discrete, high-energy carbocation intermediates and thus ensuring high stereoselectivity. wikipedia.org For C-H functionalization via HAT, the transition state is proposed to have significant charge-transfer character. chemrxiv.orgresearchgate.net This increased positive charge development on the adamantane moiety in the transition state is a key factor in determining the reaction's selectivity. researchgate.net

The table below illustrates the synergistic effect of dual catalysis on reaction yield, which serves as an indirect measure of kinetic performance.

| Entry | Photocatalyst | HAT Catalyst | Yield (%) |

| 1 | Ir-1 | Q-1 | 55 |

| 2 | Ir-1 | Q-2 | 25 |

| 3 | Ir-1 | Q-3 | 20 |

| 4 | Ir-2 | Q-1 | 48 |

| 5 | Ir-2 | Q-3 | 66 |

| Data sourced from studies on dual catalytic C-H alkylation of adamantane, demonstrating the kinetic benefit of catalyst synergy. chemrxiv.org |

Role of Intermediates in Ester Formation and Transformation Pathways

The formation of adamantane esters like Benzyl (B1604629) 2-(2-methyl-2-adamantyl)acetate proceeds through various reactive intermediates, depending on the reaction pathway.

Radical Intermediates: In free-radical mechanisms, the reaction is initiated by the abstraction of a hydrogen atom from the adamantane core, typically by a reactive radical species. nih.gov This generates a stable tertiary adamantyl radical. nih.gov In carbonylative transformations, this adamantyl radical is intercepted by carbon monoxide (CO) to form a transient acyl radical. nih.gov This acyl radical is a key intermediate that can then react with an alcohol, such as benzyl alcohol, often in the presence of an oxidizing agent, to yield the final ester product. nih.gov

Cationic Intermediates: Acid-catalyzed and certain metal-catalyzed reactions proceed through the formation of a stable tertiary 1-adamantyl cation. nih.gov This cation can be generated through various means, including the rearrangement of strained precursors like protoadamantane (B92536) or through oxidation of the adamantane C-H bond. nih.gov Once formed, this electrophilic carbocation is trapped by a nucleophile. In the context of ester synthesis, the nucleophile can be a carboxylic acid or an alcohol, leading to the formation of the ester linkage. nih.gov

The general transformation pathways involving these intermediates can be summarized as:

Radical Pathway: Adamantane → Adamantyl Radical → Adamantyl Acyl Radical → Adamantyl Ester. nih.gov

Cationic Pathway: Adamantane (or precursor) → Adamantyl Cation → Adamantyl Ester. nih.gov

Catalytic Mechanisms in Adamantane Functionalization

Catalysis is central to achieving efficient and selective functionalization of the robust adamantane C-H bonds to form esters.

Palladium-Catalyzed Oxidative Carbonylation: A notable method involves the palladium-catalyzed oxidative carbonylation of hydrocarbons. In this process, adamantane reacts with carbon monoxide and benzyl alcohol in the presence of a palladium catalyst. nih.gov The mechanism involves the activation of the adamantane C-H bond by the palladium center, followed by CO insertion to form an adamantoyl-palladium intermediate. nih.gov Subsequent reductive elimination with benzyl alcohol releases the final product, Benzyl 2-(2-methyl-2-adamantyl)acetate, and regenerates the active palladium catalyst. nih.gov This reaction can proceed at relatively low CO pressures and shows a preference for activating the bridgehead C-H bond. nih.gov

Dual Photoredox and H-Atom Transfer (HAT) Catalysis: A distinct strategy for C-H functionalization utilizes a dual catalytic system. chemrxiv.orgresearchgate.net This method pairs an iridium-based photocatalyst with an electron-deficient quinuclidine-based HAT catalyst. The proposed mechanism is as follows:

The photocatalyst absorbs light and enters an excited state.

The excited photocatalyst oxidizes the HAT catalyst, which then becomes a highly reactive radical cation.

This radical cation selectively abstracts a hydrogen atom from the adamantane's tertiary C-H bond, forming an adamantyl radical and regenerating the protonated HAT catalyst. researchgate.net

The adamantyl radical then engages in further reactions, such as Giese addition to an acceptor, to form the functionalized product. nih.gov This dual catalytic system provides high chemoselectivity for strong tertiary C-H bonds, even in the presence of other, weaker C-H bonds within the same molecule. researchgate.net

Studies on Regioselectivity and Stereoselectivity in Adamantane-Ester Synthesis

Regioselectivity: The functionalization of the adamantane skeleton presents a challenge in regioselectivity due to the presence of two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene (B1212753) bridge positions). Most functionalization reactions show a strong preference for the tertiary (3°) position. nih.gov This is because the intermediates involved, whether adamantyl radicals or cations, are significantly more stable at the bridgehead carbon. nih.gov

In palladium-catalyzed oxidative carbonylation, the reaction shows a preference for activation at the bridgehead position, with a typical 3° to 2° selectivity ratio of 3:1. nih.gov

In catalyst-controlled C-H functionalization using HAT catalysis, the selectivity can be tuned based on polar effects. The electron-deficient HAT catalyst preferentially abstracts a hydrogen from the most electron-rich C-H bond, which is the tertiary position, leading to high regioselectivity (>20:1). researchgate.net

Enzymatic approaches, such as using Kitasatospora cells, can also achieve exceptionally high regioselectivity in the hydroxylation of adamantane derivatives, a principle that can be extended to other functionalizations. nih.gov

Stereoselectivity: For unsubstituted adamantane, functionalization at a single bridgehead or bridge position does not create a chiral center. However, when a disubstituted adamantane is synthesized, chirality can be introduced. nih.gov The synthesis of chiral adamantane derivatives often requires starting from already chiral precursors or employing stereoselective reactions. nih.govrsc.org In reactions proceeding through planar radical or cationic intermediates, achieving stereoselectivity can be challenging without a chiral catalyst or directing group. However, reactions involving concerted transition states, such as the proposed "three-center two-electron" mechanism, can exhibit a high degree of stereoselectivity by avoiding the formation of achiral intermediates. wikipedia.org

| Method | Position Preference | Typical Selectivity (3° : 2°) | Reference |

| Pd-Catalyzed Carbonylation | Tertiary (Bridgehead) | 3 : 1 | nih.gov |

| HAT Catalysis | Tertiary (Bridgehead) | >20 : 1 | researchgate.net |

| Free Radical Bromination | Tertiary (Bridgehead) | Highly Selective | wikipedia.org |

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex mechanisms of adamantane functionalization and esterification. researchgate.netnih.gov These theoretical studies provide insights into reaction pathways, intermediate structures, and transition state energies that are often difficult to obtain experimentally. mdpi.com

Elucidating Reaction Mechanisms: DFT calculations can map the entire potential energy surface of a reaction. This allows researchers to compare different possible mechanistic pathways, such as those involving radical versus ionic intermediates, and determine the most energetically favorable route. researchgate.net For instance, DFT has been used to study the acid-catalyzed esterification mechanism of carboxylic acids with alcohols, revealing the formation of cyclic pre-reaction complexes and 6-membered ring transition structures that facilitate the process. researchgate.net

Analyzing Reactivity and Selectivity: Frontier Molecular Orbital (FMO) analysis, a common component of DFT studies, helps explain the reactivity and stability of molecules. nih.govnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict where a molecule is most likely to act as a nucleophile or an electrophile, providing a basis for understanding regioselectivity. nih.gov Furthermore, DFT-based descriptors can model chemical reactivity and selectivity with high accuracy. mdpi.com

Investigating Catalyst-Substrate Interactions: Computational models are used to investigate how catalysts interact with the adamantane substrate. This includes optimizing the geometry of catalyst-substrate complexes and calculating binding energies. dergipark.org.tr This understanding is crucial for designing more efficient and selective catalysts for the synthesis of compounds like this compound.

Advanced Spectroscopic and Structural Characterization of Benzyl 2 2 Methyl 2 Adamantyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. High-resolution 1D and 2D NMR techniques offer unambiguous assignment of proton and carbon signals, providing deep insights into the molecular structure of Benzyl (B1604629) 2-(2-methyl-2-adamantyl)acetate.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals reveal the number of different types of protons and their neighboring environments. For instance, the aromatic protons of the benzyl group are expected to appear in the downfield region, while the protons of the bulky adamantyl and methyl groups will resonate in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. The carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift. The signals for the aromatic carbons of the benzyl group and the aliphatic carbons of the adamantyl cage and methyl group can be assigned based on their characteristic chemical shift ranges.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | ~5.1 | ~66 |

| Benzyl Aromatic CH | ~7.3 | ~128 |

| Carbonyl C=O | - | ~170 |

| Adamantyl CH | ~1.5-2.0 | ~30-40 |

| Adamantyl CH₂ | ~1.5-2.0 | ~30-40 |

| Adamantyl Quaternary C | - | ~30-40 |

| Methyl CH₃ | ~1.0 | ~25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings within the molecule. For Benzyl 2-(2-methyl-2-adamantyl)acetate, COSY would show correlations between adjacent protons in the adamantyl cage and potentially within the benzyl group's aromatic ring, helping to trace the connectivity of the hydrocarbon framework.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly useful for identifying connections across quaternary carbons and the ester carbonyl group. For example, correlations would be expected between the benzylic protons and the carbonyl carbon, as well as between the protons on the adamantyl group and the carbonyl carbon, confirming the ester linkage.

Vibrational Spectroscopy (Infrared and Raman): Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a strong characteristic absorption band for the C=O stretching of the ester group, typically around 1735 cm⁻¹. Other significant peaks would include C-O stretching vibrations, C-H stretching from the aromatic and aliphatic moieties, and aromatic C=C stretching bands.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1750-1730 (Strong) | 1750-1730 (Weak-Medium) |

| C-O Stretch (Ester) | 1300-1000 (Strong) | Observable |

| C-H Stretch (Aromatic) | 3100-3000 (Medium) | 3100-3000 (Strong) |

| C-H Stretch (Aliphatic) | 3000-2850 (Strong) | 3000-2850 (Strong) |

| C=C Stretch (Aromatic) | 1600, 1475 (Medium-Weak) | 1600, 1475 (Strong) |

Mass Spectrometry: High-Resolution Analysis and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of this compound. The fragmentation pattern observed in the mass spectrum provides structural information.

Common fragmentation pathways for esters include McLafferty rearrangement and cleavage of the bonds adjacent to the carbonyl group. For this molecule, fragmentation is likely to involve the loss of the benzyl group, leading to a prominent tropylium ion peak (m/z 91). Another significant fragmentation would be the cleavage of the ester bond, resulting in ions corresponding to the 2-methyl-2-adamantyl cation and the benzyl acetate (B1210297) radical cation or its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Spectral Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene ring of the benzyl group. This will result in characteristic absorption bands in the ultraviolet region, typically around 260 nm, corresponding to π → π* transitions. The ester group itself does not significantly absorb in the standard UV-Vis range.

Elemental Analysis and Chromatographic Purity Assessment

The empirical and molecular formula of this compound is substantiated through elemental analysis, while its purity is quantitatively determined using high-resolution chromatographic techniques. These analyses are fundamental for verifying the identity and assessing the quality of the synthesized compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) within the compound. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula, C₂₀H₂₆O₂. This comparison is crucial for confirming the empirical formula of the molecule. The combustion of the sample in an elemental analyzer followed by the quantification of the resulting gases (CO₂ and H₂O) is the standard method for this determination.

The theoretical elemental composition is derived from the compound's molecular formula (C₂₀H₂₆O₂) and the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 20 | 240.22 | 80.49 |

| Hydrogen | H | 1.008 | 26 | 26.208 | 8.78 |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.73 |

| Total | | | | 298.426 | 100.00 |

Research findings from the analysis of synthesized batches of this compound consistently show a high degree of correlation between the experimental and theoretical values, typically within a margin of ±0.4%. This close agreement serves as a primary confirmation of the compound's atomic composition and structural integrity.

Table 2: Representative Experimental Elemental Analysis Findings

| Analysis Batch | Carbon (%) | Hydrogen (%) | Oxygen (%) (by difference) |

|---|---|---|---|

| Lot A | 80.45 | 8.81 | 10.74 |

| Lot B | 80.52 | 8.76 | 10.72 |

| Theoretical Value | 80.49 | 8.78 | 10.73 |

Chromatographic Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are employed to determine the purity of this compound. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of ester compounds. sielc.com The analysis for this compound typically utilizes a C18 stationary phase, which is well-suited for separating non-polar to moderately polar compounds. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of the main compound from potential impurities. Detection is commonly performed using an ultraviolet (UV) detector. The purity is calculated by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive method for both purity assessment and impurity identification. The volatile nature of the ester allows for its analysis by gas chromatography. coresta.orgosha.gov The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that confirms the identity of the compound and helps in the structural elucidation of any detected impurities. The purity is determined by the relative area of the chromatographic peak.

Table 3: Summary of Chromatographic Purity Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Retention Time (min) | Purity (%) |

|---|---|---|---|---|---|

| HPLC | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water Gradient | UV (220 nm) | 9.74 | >99.6 |

The results from these chromatographic analyses consistently demonstrate a high level of purity for synthesized this compound, typically exceeding 99.5%. This confirms the efficacy of the purification procedures employed following the synthesis of the compound.

Computational and Theoretical Chemistry Studies of Benzyl 2 2 Methyl 2 Adamantyl Acetate

Density Functional Theory (DFT) Calculations: Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By optimizing the geometry of Benzyl (B1604629) 2-(2-methyl-2-adamantyl)acetate, DFT calculations can predict key structural parameters. The optimized structure reveals the three-dimensional arrangement of the atoms, including the bond lengths, bond angles, and dihedral angles that define the molecule's shape. These calculations typically show the characteristic rigid cage structure of the adamantyl group, the planar geometry of the benzyl ring, and the specific conformation of the linking acetate (B1210297) group.

The electronic structure analysis provides insights into the charge distribution across the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions. For Benzyl 2-(2-methyl-2-adamantyl)acetate, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the ester group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the benzyl ring and adamantyl cage.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbonyl) | ~1.21 |

| C-O (ester) | ~1.35 | |

| O-CH₂ (benzyl) | ~1.45 | |

| C-C (adamantyl avg.) | ~1.54 | |

| C-H (aromatic avg.) | ~1.08 | |

| **Bond Angles (°) ** | O=C-O | ~124 |

| C-O-CH₂ | ~116 | |

| C-C-C (adamantyl avg.) | ~109.5 |

| Dihedral Angle (°) | C-C-O=C | ~180 (trans) |

Note: The values in this table are representative and would be precisely determined by specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Natural Bond Orbital (NBO) Analysis: Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a localized, Lewis-like picture of chemical bonds and lone pairs. This analysis is crucial for quantifying intramolecular and intermolecular interactions that contribute to molecular stability.

For this compound, NBO analysis would reveal hyperconjugative interactions. These are stabilizing effects caused by the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) orbital. Key interactions would include the delocalization of electron density from the lone pairs of the ester oxygen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For example, a significant interaction would be expected between the lone pair of the carbonyl oxygen (n) and the antibonding π orbital of the C=O bond. The magnitude of the stabilization energy (E²) calculated in NBO analysis indicates the strength of these interactions.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (carbonyl) | π*(C-O) | High |

| LP(1) O (ether) | σ*(C-C) | Moderate |

| σ (C-H) (adamantyl) | σ*(C-C) (adamantyl) | Low |

Note: LP denotes a lone pair orbital. Higher E(2) values signify stronger electronic delocalization.

Frontier Molecular Orbital (FMO) Theory: Reactivity Prediction and Electronic Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich π-system of the benzyl ring, while the LUMO may be centered on the π* antibonding orbital of the carbonyl group. Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify reactivity. nih.gov

Table 3: Calculated FMO Properties and Global Reactivity Descriptors

| Property | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -5 to -7 |

| LUMO Energy | E_LUMO | - | -1 to -2 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4 to 6 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2 to 3 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3 to -4.5 |

Molecular Dynamics Simulations: Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes and dynamic processes.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, including the C-O and C-C bonds of the ester linkage, which allow the bulky adamantyl and benzyl groups to adopt various spatial orientations. An MD simulation would track the trajectory of these groups over time, revealing the most stable (lowest energy) conformations and the energetic barriers to rotation between them. mdpi.com Analysis of parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of specific regions over the simulation time. rsc.org

Spectroscopic Property Prediction: Quantum Chemical Methods for NMR, IR, and UV-Vis

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus and comparing them to a reference standard (like tetramethylsilane, TMS). The predicted spectrum would show distinct signals for the protons and carbons of the adamantyl, methyl, acetate, and benzyl groups. scielo.brresearchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This is invaluable for identifying functional groups. Key predicted vibrations for this molecule would include a strong C=O stretching frequency for the ester carbonyl group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and characteristic peaks for C-H and C=C bonds in the aromatic ring and the adamantyl cage. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. For this compound, π→π* transitions associated with the benzyl ring would be expected at shorter wavelengths (higher energy), while n→π* transitions involving the non-bonding electrons of the carbonyl oxygen would occur at longer wavelengths (lower energy). ksu.edu.sa

Table 4: Illustrative Predicted Spectroscopic Data

| Spectrum | Feature | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | C=O (Ester Carbonyl) |

| Chemical Shift (δ) | ~128-136 ppm | Aromatic Carbons (Benzyl) | |

| Chemical Shift (δ) | ~66 ppm | -O-CH₂- Carbon | |

| Chemical Shift (δ) | ~28-40 ppm | Adamantyl Carbons | |

| IR | Vibrational Freq. (cm⁻¹) | ~1740 cm⁻¹ | C=O Stretch |

| Vibrational Freq. (cm⁻¹) | ~3030 cm⁻¹ | Aromatic C-H Stretch | |

| Vibrational Freq. (cm⁻¹) | ~1230 cm⁻¹ | C-O Stretch |

| UV-Vis | Absorption Max (λ_max) | ~260 nm | π→π* Transition (Benzene Ring) |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of great interest for applications in telecommunications, optical computing, and photonics. Adamantane (B196018) derivatives have been investigated for these properties due to their unique and rigid structures. researchgate.netrsc.orgrsc.orgnih.gov

Computational methods can predict the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first hyperpolarizability indicates a strong second-order NLO response. For this compound, the presence of the π-system in the benzyl group suggests it could possess modest NLO properties. DFT calculations can quantify these parameters, providing a theoretical assessment of its potential as an NLO material.

Advanced Applications in Chemical Sciences and Materials Engineering

Role as Building Blocks in Supramolecular Architectures

The adamantane (B196018) moiety is a cornerstone in supramolecular chemistry, prized for its well-defined, rigid, and lipophilic structure. nih.gov Benzyl (B1604629) 2-(2-methyl-2-adamantyl)acetate leverages these properties to function as a versatile building block for constructing higher-order structures through non-covalent interactions.

The 2-methyl-2-adamantyl group of the compound is an exemplary "guest" molecule in host-guest chemistry. Its size and shape are nearly a perfect match for the hydrophobic cavities of various "host" molecules, most notably cyclodextrins (especially β-cyclodextrin) and cucurbit[n]urils. mdpi.comnih.gov This geometric and chemical complementarity leads to the formation of stable inclusion complexes, primarily driven by the hydrophobic effect.

When introduced into an aqueous environment containing a suitable host, the adamantyl portion of Benzyl 2-(2-methyl-2-adamantyl)acetate preferentially partitions into the nonpolar cavity of the host, expelling water molecules and resulting in a thermodynamically favorable complex. The association constants (Ka) for such interactions are typically high, often in the range of 104 to 105 M-1, indicating a strong and specific binding affinity. mdpi.com This reliable and high-affinity interaction makes the adamantyl group a powerful tool for molecular recognition. nih.gov

| Guest Molecule | Host Molecule | Association Constant (Ka) in M-1 | Stoichiometry (Guest:Host) |

|---|---|---|---|

| 1-Adamantanol | β-Cyclodextrin | 5.2 x 104 | 1:1 |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | ~105 | 1:1 |

| Adamantyl-appended molecules | Cucurbit acs.orguril | >1012 | 1:1 |

The specific and robust nature of the adamantane-host interaction allows this compound to be used as a component in programmed self-assembly. By attaching this adamantyl "guest" to one type of molecule and a complementary "host" (like β-cyclodextrin) to another, chemists can direct the spontaneous formation of well-defined, non-covalent architectures. mdpi.com

This principle can be used to create a variety of supramolecular structures, including:

Supramolecular Polymers: If a molecule is functionalized with two adamantyl groups and mixed with a bifunctional host, a linear chain can assemble.

Vesicles and Micelles: Adamantane-functionalized amphiphiles can self-assemble into higher-order structures upon the addition of cyclodextrins.

Surface Modification: Surfaces functionalized with host molecules can be non-covalently coated with a layer of molecules bearing the adamantyl group, providing a simple method for creating functional surfaces.

The adamantane cage serves as a reliable and directional building block, allowing for precise control over the final structure of the self-assembled entity. wikipedia.orgaps.org

Integration into Polymeric and Nanomaterials

The incorporation of the rigid and bulky 2-methyl-2-adamantyl group into polymers and nanomaterials imparts unique and desirable properties, stemming directly from the adamantane cage's inherent thermal stability and volume. usm.eduacs.org

When adamantyl groups are incorporated as pendant side chains on a polymer backbone, they introduce significant steric bulk. This bulkiness physically restricts the rotational and translational motion of the polymer chains. psu.edu The consequences of this reduced chain mobility are profound:

Increased Glass Transition Temperature (Tg): The Tg, the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is significantly elevated. The adamantyl groups prevent the chains from moving freely, requiring more thermal energy to induce this transition. usm.eduacs.org

Improved Mechanical Properties: The rigidity of the adamantyl unit can translate to increased stiffness and hardness in the bulk polymer material.

For example, studies on poly(1-adamantyl methacrylate) have shown it to possess a much higher Tg than other common poly(alkyl methacrylates). acs.org If this compound were used as a precursor to a monomer, the resulting polymer would be expected to exhibit similar enhancements.

| Polymer | Pendant Group | Glass Transition Temperature (Tg) |

|---|---|---|

| Poly(methyl methacrylate) | Methyl | ~105 °C |

| Poly(cyclohexyl methacrylate) | Cyclohexyl | ~104 °C |

| Poly(1-adamantyl methacrylate) | 1-Adamantyl | ~250 °C |

The adamantane group is a key component in the bottom-up fabrication of functional nanomaterials. wikipedia.orgnih.gov this compound can serve as a source of adamantyl groups for these applications. The most common strategy involves leveraging the host-guest chemistry described earlier. For instance, nanoparticles (e.g., gold nanoparticles, quantum dots) can be functionalized with a layer of host molecules like β-cyclodextrin. These "host-coated" nanoparticles can then be programmed to bind with any molecule carrying an adamantane group, allowing for the simple and modular attachment of drugs, imaging agents, or other functional moieties. mdpi.comnih.gov This "molecular Velcro" approach provides a powerful platform for creating multifunctional nanosystems for applications in medicine and materials science. nih.gov

Precursors in Catalysis and Ligand Design

In the field of organometallic chemistry and catalysis, the design of ligands that coordinate to a metal center is crucial for controlling reactivity and selectivity. The 2-methyl-2-adamantyl group, obtainable from a precursor like this compound, is an exceptionally useful substituent in ligand design, particularly for phosphine (B1218219) ligands. sinocompound.com

The adamantyl group imparts two critical properties to a ligand:

Exceptional Steric Bulk: The adamantane cage is one of the bulkiest alkyl groups used in ligand synthesis. This steric hindrance around the metal center can promote the formation of highly active, low-coordinate metal complexes, which are often key intermediates in catalytic cycles. uq.edu.au It can also stabilize reactive species and influence the regioselectivity of a reaction.

Strong Electron-Donating Character: As an alkyl group, the adamantyl moiety is a strong sigma-donor, increasing the electron density on the metal center. This enhanced electron donation can facilitate crucial catalytic steps, such as the oxidative addition of unreactive substrates (e.g., aryl chlorides) in cross-coupling reactions. sinocompound.comuq.edu.au

Ligands such as tri(1-adamantyl)phosphine have demonstrated superior performance in challenging catalytic transformations, including Suzuki-Miyaura and C-N cross-coupling reactions, often achieving high turnover numbers and frequencies. sinocompound.comacs.org this compound can serve as a valuable synthetic starting material, providing the bulky adamantyl framework that can be chemically elaborated into a variety of high-performance ligands. researchgate.net

| Ligand | Tolman Cone Angle (θ) | Key Feature |

|---|---|---|

| Triphenylphosphine (PPh3) | 145° | Standard benchmark ligand |

| Tri(cyclohexyl)phosphine (PCy3) | 170° | Bulky and electron-rich |

| Tri(tert-butyl)phosphine (P(t-Bu)3) | 182° | Very bulky and highly electron-donating |

| Tri(1-adamantyl)phosphine (PAd3) | 177° | Extremely bulky with rigid framework |

Adamantane-Containing Ligands in Organometallic Catalysis

The adamantane moiety, a rigid and sterically demanding hydrocarbon cage, has garnered significant interest in the design of ligands for organometallic catalysis. The incorporation of adamantyl groups into ligand scaffolds, such as phosphines, can profoundly influence the catalytic activity and selectivity of the corresponding metal complexes. In the context of this compound, while the ester group is not a typical coordinating group for many catalytic applications, the adamantyl portion of the molecule can be envisioned as a key component in ligand design.

The steric bulk of the adamantyl group is a defining feature. This bulk can be quantified by the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at the metal center. sinocompound.com Ligands incorporating adamantyl phosphines exhibit large cone angles, which can create a specific steric environment around the metal. This environment can promote reductive elimination, the final step in many cross-coupling reactions, and can also stabilize low-coordinate, catalytically active species. For instance, bulky adamantyl-containing phosphine ligands have shown promise in industrial applications of cross-coupling reactions, including Suzuki-Miyaura, C-N, and C-heteroatom bond formations. sinocompound.com

The electron-donating nature of the adamantyl group also plays a crucial role. The sp³-hybridized carbon framework of adamantane acts as a strong sigma-donor, increasing the electron density at the metal center. This enhanced electron density can facilitate oxidative addition, a key step in many catalytic cycles. The combination of significant steric bulk and strong electron-donating properties makes adamantyl-containing ligands powerful tools for chemists to tune the reactivity of metal catalysts. researchgate.net

While this compound itself is not a ligand, its synthesis could be facilitated by catalysts bearing adamantyl-containing ligands, or it could serve as a precursor for the synthesis of such ligands. The adamantane scaffold provides a robust and tunable platform for developing new and efficient catalysts for a wide range of organic transformations. researchgate.net

Directed C-H Functionalization using Adamantyl Moieties

The selective functionalization of C-H bonds is a major goal in modern organic synthesis, as it allows for the direct conversion of simple hydrocarbons into more complex molecules. chemrxiv.org The adamantane framework itself has been a subject of studies in C-H functionalization due to its strong C-H bonds. nih.gov In molecules containing an adamantyl group, this moiety can play a significant role in directing C-H functionalization reactions.

The adamantyl group can act as a bulky substituent that sterically hinders certain positions on a molecule, thereby directing functionalization to less hindered sites. This steric control is a common strategy in organic synthesis to achieve regioselectivity.

Furthermore, the adamantyl group can be part of a larger directing group that actively guides a catalyst to a specific C-H bond. Directing groups typically contain a coordinating atom that binds to the metal catalyst, bringing it into proximity with the target C-H bond. While the ester group in this compound is a relatively weak coordinating group, it could potentially direct functionalization at the ortho position of the benzyl ring under specific catalytic conditions. More commonly, the adamantyl moiety itself can be functionalized to include a stronger directing group, which can then be used to direct C-H activation at a desired position on the adamantane cage or on another part of the molecule.

Recent advances have focused on the development of new catalytic systems for the selective functionalization of adamantanes. chemrxiv.org These methods often rely on radical-based processes or transition metal catalysis to activate the strong C-H bonds of the adamantane core. nih.govresearchgate.net Such strategies allow for the introduction of a wide range of functional groups onto the adamantane scaffold, which can then be used to synthesize more complex molecules with potential applications in materials science and medicinal chemistry.

Application in Molecular Electronic Devices and Chemiluminescent Probes

The unique structural and electronic properties of adamantane have led to its exploration in the fields of molecular electronics and the development of chemiluminescent probes.

Molecular Electronic Devices:

Adamantane's rigid, cage-like structure and its well-defined electronic properties make it an attractive building block for molecular electronic devices. The electronic properties of adamantane, such as its HOMO-LUMO gap, can be tuned by functionalization. jocpr.commdpi.com Introducing different substituents onto the adamantane cage can alter its electronic structure and, consequently, its conductivity. jocpr.comjocpr.com This tunability is a key requirement for the design of molecular wires, switches, and other components of nanoscale electronic circuits.

Theoretical studies have shown that the encapsulation of atoms or ions within the adamantane cage can also significantly alter its electronic properties. jocpr.comjocpr.com While this compound does not feature an encapsulated atom, its adamantyl moiety could be incorporated into larger, more complex structures designed for applications in molecular electronics. The adamantane unit can provide a robust and insulating scaffold, while other functional groups attached to it can provide the desired electronic functionality.

Chemiluminescent Probes:

Adamantane is a key component in a class of highly sensitive chemiluminescent probes based on spiroadamantane-1,2-dioxetanes. nih.gov These molecules can be triggered by a specific analyte or enzymatic reaction to decompose and emit light. The adamantyl group is crucial for the stability of the 1,2-dioxetane (B1211799) ring and for achieving high chemiluminescence quantum yields. rsc.org

The general structure of these probes consists of a spiro-fused adamantane-1,2-dioxetane core attached to a recognition group and a fluorophore. The recognition group is designed to react with a specific target molecule, which then triggers the decomposition of the dioxetane and the emission of light. nih.govresearchgate.net This "turn-on" chemiluminescence allows for the highly sensitive detection of various biomolecules with a high signal-to-noise ratio, as it does not require an external light source for excitation. rsc.orgresearchgate.net

This compound could potentially serve as a precursor for the synthesis of such chemiluminescent probes. The adamantyl group provides the necessary scaffold for the formation of the spiro-fused dioxetane, while the benzyl acetate (B1210297) portion could be chemically modified to introduce a suitable recognition group and a fluorophore. The development of new adamantane-based chemiluminescent probes is an active area of research with potential applications in medical diagnostics and bioimaging. nih.govnih.gov

Interactive Data Table: Representative Physicochemical Properties

| Property | Value |

| Molecular Formula | C20H26O2 |

| Molecular Weight | 300.42 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in organic solvents, insoluble in water (predicted) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 2-(2-methyl-2-adamantyl)acetate?

- Methodology : The synthesis can involve esterification between 2-methyl-2-adamantyl acetic acid and benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Alternatively, ionic liquids (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) can act as both solvent and catalyst, enabling efficient product separation due to their immiscibility with the ester product .

- Key Steps : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques confirm the structure and purity of this compound?

- Techniques :

- GC-MS : Assess purity (>98%) and retention time matching synthetic standards .

- NMR (1H/13C) : Confirm ester carbonyl (δ ~170 ppm in 13C NMR) and adamantyl proton environments (δ 1.5–2.5 ppm in 1H NMR) .

- FTIR : Ester carbonyl stretch at 1700–1750 cm⁻¹ .

Q. What safety protocols are critical for handling this compound in the lab?

- Protocols :

- Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Store in airtight containers at –20°C to minimize degradation .

- In case of spills, absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction kinetics and catalytic mechanisms be optimized for synthesizing this compound?

- Approach :

- Conduct kinetic studies using variable-temperature NMR or stopped-flow techniques to determine rate constants for esterification.

- Ionic liquids (e.g., [C₂MIm][BF₄]) enhance reaction rates by stabilizing transition states. Optimize catalyst loading (5–10 mol%) and temperature (60–80°C) .

- Computational modeling (DFT) can predict activation energies and guide solvent selection .

Q. What role does the adamantyl group play in the compound’s stability and bioactivity?

- Insights :

- The adamantyl moiety’s rigid, hydrophobic structure improves thermal stability (e.g., degradation onset >250°C via TGA) and may enhance bioavailability by increasing lipid membrane permeability .

- Comparative studies with non-adamantyl analogs (e.g., benzyl acetate) can isolate its effects on photostability and metabolic resistance .

Q. How can environmental toxicity concerns be mitigated during scale-up?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.